Unraveling the Genesis of Sdz 90-215: A Technical Guide
Unraveling the Genesis of Sdz 90-215: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide delves into the origins of Sdz 90-215, a potent antifungal cyclopeptolide (B12752906). We will explore its discovery, the producing organism, and the biosynthetic machinery responsible for its creation, providing a comprehensive overview for researchers in natural product chemistry, mycology, and antifungal drug development.
Discovery and Corporate Origin
Sdz 90-215 is a natural product that emerged from the pharmaceutical research and development efforts of Sandoz, a Swiss pharmaceutical company which is now part of Novartis. The "Sdz" prefix in its name is a designation used by Sandoz for its investigational compounds. While the precise details of the initial screening program that led to its discovery are not extensively publicized, the seminal research on this compound was published in 1994 by a team of scientists at the Sandoz Forschungsinstitut in Vienna, Austria. This indicates that the initial isolation and characterization of Sdz 90-215 took place in the years leading up to this publication.
The discovery was part of a broader effort in the pharmaceutical industry to identify novel antifungal agents from natural sources to combat the rise of fungal infections, particularly in immunocompromised patients.
The Fungal Source: A Septoria Species
Sdz 90-215 is a secondary metabolite produced by a fungus belonging to the genus Septoria.[1][2][3] These fungi are widespread plant pathogens, known for causing leaf spot diseases on a variety of crops. The specific species of Septoria that produces Sdz 90-215 has not been disclosed in the primary scientific literature, a common practice in the pharmaceutical industry to protect proprietary biological resources.
The production of Sdz 90-215 by a Septoria species highlights the vast and often untapped reservoir of bioactive compounds present in the fungal kingdom, particularly from genera known for their pathogenic interactions with other organisms.
Biosynthesis: A Megasynthase at Work
The biosynthesis of Sdz 90-215 is a complex process orchestrated by a massive 1.2 MDa multienzyme polypeptide, known as Sdz 90-215 synthetase.[4][5] This enzyme belongs to the family of non-ribosomal peptide synthetases (NRPS), which are large, modular enzymes that synthesize a wide array of complex peptides without the use of ribosomes.
The Sdz 90-215 synthetase catalyzes the assembly of the cyclopeptolide from its constituent amino acid and hydroxy acid precursors. This process involves the activation of these precursors as adenylates at the expense of ATP, followed by their covalent attachment to the synthetase via thioester linkages. The modular nature of the NRPS then facilitates the sequential addition of each building block to the growing peptide chain.
A key feature of Sdz 90-215's biosynthesis is the incorporation of both proteinogenic and non-proteinogenic amino acids, as well as a D-lactic acid residue, which are characteristic of NRPS products. The final step in the biosynthesis is a cyclization reaction, catalyzed by a terminal domain of the synthetase, which releases the mature cyclopeptolide.
The diagram below illustrates the general workflow for the non-ribosomal peptide synthesis of a cyclopeptolide like Sdz 90-215.
Experimental Protocols
While the specific, detailed protocols for the initial fermentation and isolation of Sdz 90-215 by Sandoz are proprietary, the general methodology for isolating fungal secondary metabolites can be outlined. Furthermore, published studies on the biosynthesis of Sdz 90-215 provide insight into the experimental procedures used to characterize its enzymatic machinery.
General Fermentation and Isolation of Fungal Metabolites
The following is a generalized protocol for the cultivation of a filamentous fungus and the extraction of its secondary metabolites, which would be similar to the initial steps taken to isolate Sdz 90-215.
1. Fungal Culture:
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A pure culture of the Septoria species is grown on a suitable solid agar (B569324) medium to generate inoculum.
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The inoculum is then transferred to a liquid fermentation medium containing a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.
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The fermentation is carried out in shake flasks or a bioreactor under controlled conditions of temperature, pH, and aeration for a specific period to allow for the production of secondary metabolites.
2. Extraction:
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After the fermentation period, the fungal biomass is separated from the culture broth by filtration or centrifugation.
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The culture broth is then extracted with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to partition the secondary metabolites into the organic phase.
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The fungal biomass can also be extracted with a polar organic solvent (e.g., methanol, acetone) to recover any intracellularly stored compounds.
3. Purification:
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The crude extract is concentrated under reduced pressure.
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The concentrated extract is then subjected to a series of chromatographic techniques to purify the target compound. These techniques may include:
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Column chromatography over silica (B1680970) gel or other stationary phases.
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High-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18).
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Size-exclusion chromatography.
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4. Structure Elucidation:
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The structure of the purified compound is determined using a combination of spectroscopic methods, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments).
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Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.
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Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
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Characterization of Sdz 90-215 Synthetase
The following protocol is based on the published research on the in vitro biosynthesis of Sdz 90-215.[4][5]
1. Preparation of Cell-Free Extract:
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Mycelia from a culture of the Septoria species are harvested and washed.
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The mycelia are then disrupted by methods such as grinding in liquid nitrogen or using a French press to release the intracellular contents.
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The resulting homogenate is centrifuged to remove cell debris, yielding a cell-free extract containing the Sdz 90-215 synthetase.
2. Partial Purification of the Synthetase:
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The cell-free extract is subjected to a series of protein purification steps, which may include:
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Polyethyleneimine precipitation to remove nucleic acids.
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Ammonium sulfate (B86663) precipitation to fractionate proteins based on their solubility.
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Gel filtration chromatography (e.g., using FPLC) to separate proteins based on their size.
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3. In Vitro Biosynthesis Assay:
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The partially purified enzyme fraction is incubated with the constituent amino acids and hydroxy acid of Sdz 90-215, along with ATP, magnesium chloride, and S-adenosyl-L-methionine (as a methyl group donor).
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The reaction mixture is incubated at an optimal temperature for a specific duration.
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The reaction is then stopped, and the mixture is extracted with an organic solvent.
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The extract is analyzed by HPLC to detect the presence of newly synthesized Sdz 90-215.
Quantitative Data Summary
The following table summarizes the key quantitative data related to Sdz 90-215 and its biosynthesis.
| Parameter | Value | Reference |
| Sdz 90-215 | ||
| Molecular Formula | C₅₇H₉₁N₉O₁₄ | [6] |
| Molecular Weight | 1126.38 g/mol | [7] |
| Sdz 90-215 Synthetase | ||
| Apparent Molecular Mass | 1.2 MDa | [4][5] |
Signaling Pathway and Mechanism of Action
While the origin of Sdz 90-215 lies in its fungal producer, its significance in drug development stems from its biological activity. Research has identified the target of Sdz 90-215 in yeast to be Vrg4, an essential GDP-mannose transporter in the Golgi apparatus.[1] By inhibiting Vrg4, Sdz 90-215 disrupts the glycosylation of proteins, a critical process for cell wall integrity and overall fungal viability.
The diagram below illustrates the proposed mechanism of action of Sdz 90-215.
References
- 1. Auxin-Inducible Depletion of the Essentialome Suggests Inhibition of TORC1 by Auxins and Inhibition of Vrg4 by SDZ 90-215, a Natural Antifungal Cyclopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro biosynthesis of peptolide SDZ 90-215 by a 1.2 MDa multienzyme polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sdz 90-215 | C57H91N9O14 | CID 86583345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
